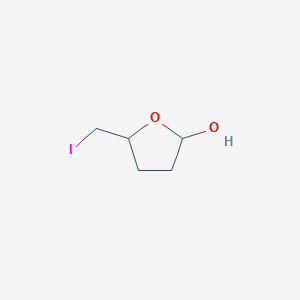
5-(Iodomethyl)oxolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Iodomethyl)oxolan-2-ol: is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)oxolan-2-ol typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. This reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired product . The reaction conditions often include moderate temperatures and the use of a solvent like acetonitrile to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Iodomethyl)oxolan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group in the oxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols or other reduced compounds.
Applications De Recherche Scientifique
Chemistry: 5-(Iodomethyl)oxolan-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It serves as a model compound to investigate the interactions of halogens with biomolecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of active pharmaceutical ingredients and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-(Iodomethyl)oxolan-2-ol involves its reactivity with nucleophiles and electrophiles. The iodomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as an intermediate. The hydroxyl group in the oxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
5-(Bromomethyl)oxolan-2-ol: Similar structure but with a bromomethyl group instead of an iodomethyl group.
5-(Chloromethyl)oxolan-2-ol: Contains a chloromethyl group, offering different reactivity compared to the iodomethyl derivative.
5-(Fluoromethyl)oxolan-2-ol: Features a fluoromethyl group, which imparts unique properties due to the presence of fluorine.
Uniqueness: 5-(Iodomethyl)oxolan-2-ol is unique due to the presence of the iodomethyl group, which is larger and more polarizable compared to other halogens. This results in distinct reactivity patterns and makes the compound particularly useful in specific synthetic applications where iodine’s properties are advantageous .
Propriétés
Numéro CAS |
90930-88-4 |
|---|---|
Formule moléculaire |
C5H9IO2 |
Poids moléculaire |
228.03 g/mol |
Nom IUPAC |
5-(iodomethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H9IO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2 |
Clé InChI |
UNHAQFGNMGLFKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)
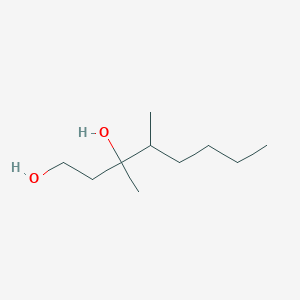
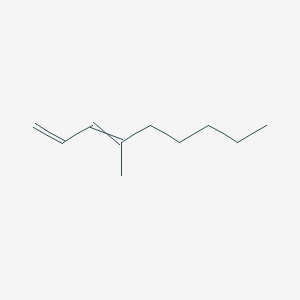
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
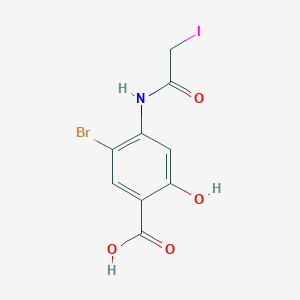
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
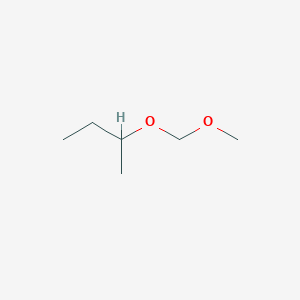

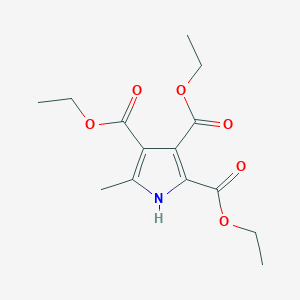
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
